molecular formula C20H17Cl2NO B1393893 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-15-4

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1393893
CAS No.: 1160256-15-4
M. Wt: 358.3 g/mol
InChI Key: XTSLRNBWMWTHFW-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butylphenyl group, a chloroquinoline moiety, and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the tert-butylphenyl group: This step can involve Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the carbonyl chloride group: The final step involves the conversion of a carboxylic acid derivative to the carbonyl chloride using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde.

    Oxidation reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution reactions: Products include 2-(4-Tert-butylphenyl)-8-aminoquinoline-4-carbonyl chloride or 2-(4-Tert-butylphenyl)-8-thioquinoline-4-carbonyl chloride.

    Reduction reactions: Products include 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-methanol or 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-aldehyde.

    Oxidation reactions: Products include 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid.

Scientific Research Applications

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

    2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid: This compound lacks the carbonyl chloride group and may have different reactivity and biological activity.

    2-(4-Tert-butylphenyl)-8-chloroquinoline-4-methanol:

    2-(4-Tert-butylphenyl)-8-chloroquinoline-4-aldehyde: This compound has an aldehyde group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(22)24)14-5-4-6-16(21)18(14)23-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLRNBWMWTHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157867
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-15-4
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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